molecular formula C27H26N2O4 B7711798 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide

Cat. No. B7711798
M. Wt: 442.5 g/mol
InChI Key: OICJJRPGILLKPY-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N,2-bis(4-methoxyphenyl)acetamide, commonly known as HMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMA belongs to the family of quinoline derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of HMA involves the inhibition of various signaling pathways involved in cancer and inflammation. HMA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. HMA also inhibits the NF-κB signaling pathway, which regulates the production of inflammatory cytokines.
Biochemical and Physiological Effects:
HMA has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. HMA has also been shown to modulate the expression of various genes involved in cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of HMA is its potent anticancer and anti-inflammatory activity. HMA has also been shown to exhibit low toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of HMA is its poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of HMA. One of the areas of interest is the development of more effective formulations of HMA to improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that can be modulated by HMA. Further studies are also needed to evaluate the safety and efficacy of HMA in preclinical and clinical trials.
Conclusion:
In conclusion, HMA is a promising candidate for the development of new therapeutic agents for cancer and inflammation. The compound exhibits potent anticancer and anti-inflammatory activity and has been extensively studied for its pharmacological properties. Further research is needed to fully understand the mechanism of action of HMA and to evaluate its safety and efficacy in preclinical and clinical trials.

Synthesis Methods

The synthesis of HMA involves the reaction of 2-hydroxy-6-methylquinoline with 4-methoxybenzaldehyde, followed by the addition of 2-bromoacetophenone and sodium hydride. The resulting product is then subjected to further purification steps to obtain pure HMA.

Scientific Research Applications

HMA has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that HMA exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. HMA has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

N,2-bis(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-18-4-13-25-20(14-18)16-21(27(31)28-25)17-29(22-7-11-24(33-3)12-8-22)26(30)15-19-5-9-23(32-2)10-6-19/h4-14,16H,15,17H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICJJRPGILLKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=C(C=C3)OC)C(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-bis(4-methoxyphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide

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